N-5984

描述

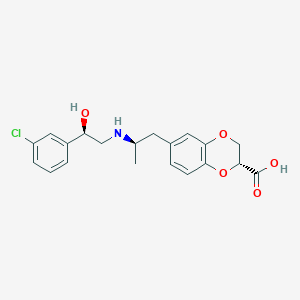

属性

CAS 编号 |

220475-76-3 |

|---|---|

分子式 |

C20H22ClNO5 |

分子量 |

391.8 g/mol |

IUPAC 名称 |

(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |

InChI |

InChI=1S/C20H22ClNO5/c1-12(22-10-16(23)14-3-2-4-15(21)9-14)7-13-5-6-17-18(8-13)26-11-19(27-17)20(24)25/h2-6,8-9,12,16,19,22-23H,7,10-11H2,1H3,(H,24,25)/t12-,16+,19-/m1/s1 |

InChI 键 |

XSOXUIXLUNBLJA-RNRVQEDPSA-N |

手性 SMILES |

C[C@H](CC1=CC2=C(C=C1)O[C@H](CO2)C(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O |

规范 SMILES |

CC(CC1=CC2=C(C=C1)OC(CO2)C(=O)O)NCC(C3=CC(=CC=C3)Cl)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

6-(2-(R)-((2-(R)-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxylic acid N-5984 N5984 |

产品来源 |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of N-5984

Notice: Following a comprehensive review of publicly available scientific literature, clinical trial databases, and pharmacological resources, no specific information was found for a compound designated as "N-5984." It is possible that this is an internal research code, a compound that has not yet been disclosed in public forums, or an erroneous identifier.

Therefore, the requested in-depth technical guide on the mechanism of action, complete with quantitative data, experimental protocols, and visualizations for this compound, cannot be provided at this time.

To fulfill the user's request for a technical guide on a lipase (B570770) inhibitor, this document will instead provide a detailed overview of the well-characterized and clinically approved pancreatic lipase inhibitor, Orlistat , as a representative example. This guide is structured to meet the core requirements of the original request, including data presentation, experimental methodologies, and visualizations, which can serve as a template for understanding the mechanism of action of this class of drugs.

Orlistat: A Case Study in Pancreatic Lipase Inhibition

Orlistat is a potent and specific inhibitor of gastrointestinal lipases.[1][2] It is a synthetic derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini.[1][2] Orlistat is used for the management of obesity in conjunction with a reduced-calorie diet.[2][3]

Core Mechanism of Action

The primary mechanism of action of Orlistat is the inhibition of gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][2][4] By forming a covalent bond with the serine residue in the active site of these lipases, Orlistat renders them inactive.[2] This inactivation prevents the breakdown of dietary fat, leading to a reduction in fat absorption and consequently, a decrease in caloric intake.[1][4]

Quantitative Data

The following table summarizes key quantitative data for Orlistat, compiled from various studies.

| Parameter | Value | Conditions | Reference |

| IC₅₀ (Pancreatic Lipase) | 122 ng/mL | Human duodenal juice | [5] |

| Fat Absorption Inhibition (120 mg dose) | ~30% | Clinical studies | [6] |

| Fat Absorption Inhibition (60 mg dose) | ~25% | Clinical studies | [7] |

| Average Weight Loss (60 mg dose, 16 weeks) | ~5% of initial body weight | With diet | [7] |

| LDL-Cholesterol Reduction | ~10% | Clinical studies | [7] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of lipase inhibitors like Orlistat are outlined below.

In Vitro Lipase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against pancreatic lipase.

Methodology:

-

Enzyme Preparation: Porcine pancreatic lipase (PPL) is a commonly used substitute for human pancreatic lipase due to its similar properties and commercial availability. A stock solution of PPL is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Substrate Preparation: A substrate emulsion is prepared using a triglyceride, such as p-nitrophenyl palmitate (pNPP) or triolein. The substrate is emulsified in the buffer containing a stabilizing agent like gum arabic or sodium deoxycholate.

-

Inhibition Assay:

-

Varying concentrations of the inhibitor (e.g., Orlistat) are pre-incubated with the pancreatic lipase solution for a specific period (e.g., 30 minutes) at 37°C to allow for binding.

-

The enzymatic reaction is initiated by adding the substrate emulsion to the enzyme-inhibitor mixture.

-

The rate of hydrolysis is measured by monitoring the increase in absorbance of the product (e.g., p-nitrophenol from pNPP) over time using a spectrophotometer.

-

-

Data Analysis: The percentage of lipase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Fat Balance Study

Objective: To quantify the effect of a lipase inhibitor on dietary fat absorption in an animal model or human subjects.

Methodology:

-

Study Design: Subjects are placed on a controlled diet with a known amount of fat for a specific period. The study typically includes a baseline phase, a treatment phase with the lipase inhibitor, and a washout phase.

-

Fecal Collection: All fecal matter is collected throughout the study period.

-

Fat Analysis: The total fat content in the collected feces is determined using methods such as the Van de Kamer method or near-infrared spectroscopy.

-

Calculation of Fat Excretion: The amount of fat excreted in the feces during the treatment phase is compared to the baseline phase. The difference represents the amount of dietary fat that was not absorbed due to the action of the lipase inhibitor.

-

Data Analysis: The percentage of dietary fat malabsorption is calculated as: [(Fecal fat in treatment phase - Fecal fat in baseline phase) / Total dietary fat intake] x 100.

Visualizations

Signaling Pathway of Lipase Inhibition

Caption: Mechanism of Orlistat in the intestinal lumen.

Experimental Workflow for In Vitro Lipase Inhibition Assay

Caption: Workflow for determining lipase inhibitor potency.

References

- 1. researchgate.net [researchgate.net]

- 2. Profile-Page [crcgroup.com]

- 3. dovepress.com [dovepress.com]

- 4. Search - Erasmus+ [erasmus-plus.ec.europa.eu]

- 5. youtube.com [youtube.com]

- 6. Helicopter drug smuggling ring busted, Spanish police say | MarketScreener [marketscreener.com]

- 7. Expired PAR-14-184: National Cooperative Drug Discovery/Development Groups (NCDDG) for the Treatment of Mental Disorders, Drug or Alcohol Addiction (U01) [grants.nih.gov]

N-5984: An Obscure Compound with Limited Publicly Available Data

Despite a comprehensive search for information on the chemical compound N-5984, detailed data regarding its biological activity, mechanism of action, and therapeutic potential remains largely unavailable in the public domain. While its chemical structure and basic properties can be identified, a thorough technical guide as requested cannot be constructed due to the absence of published research, clinical trial data, or detailed experimental protocols.

Chemical Identity

Based on available chemical databases, this compound is identified by the following properties:

| Property | Value |

| IUPAC Name | (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |

| Molecular Formula | C₂₀H₂₂ClNO₅ |

| Molecular Weight | 391.85 g/mol |

| SMILES | C--INVALID-LINK--O)O2">C@HNC--INVALID-LINK--O |

| InChI Key | XSOXUIXLUNBLJA-RNRVQEDPSA-N |

Inferred Association with Beta-3 Adrenergic Receptors

Searches for "this compound" in conjunction with pharmacological terms frequently yield results related to beta-3 adrenergic agonists. This suggests that this compound may have been investigated as a potential modulator of the beta-3 adrenergic receptor. Beta-3 adrenergic receptors are primarily located in adipose tissue and the urinary bladder. Their activation can lead to lipolysis (the breakdown of fats) and relaxation of the bladder's detrusor muscle. Consequently, agonists of this receptor have been explored for the treatment of conditions such as obesity, type 2 diabetes, and overactive bladder.

However, it is crucial to emphasize that this association is inferred and not substantiated by direct evidence from scientific literature or patents specifically mentioning this compound.

Lack of Experimental and Biological Data

A thorough investigation for experimental data, including efficacy, potency (e.g., IC₅₀ or EC₅₀ values), pharmacokinetic profiles, and safety data for this compound, did not yield any specific results. Similarly, there is no publicly available information on:

-

Experimental Protocols: Detailed methodologies for synthesis, in vitro assays, or in vivo studies involving this compound are not described in accessible scientific literature.

-

Signaling Pathways: While beta-3 adrenergic receptor activation is known to involve the cyclic AMP (cAMP) signaling pathway, there are no specific diagrams or experimental data illustrating the interaction of this compound with this or any other pathway.

-

Clinical Trials: A search of clinical trial registries did not reveal any studies involving this compound.

Conclusion

At present, this compound remains an obscure chemical entity with a defined structure but no publicly documented biological or pharmacological profile. It is possible that this compound was a candidate compound in early-stage drug discovery that did not advance to later stages of development, or that the relevant research has not been published. Without access to proprietary research data, a comprehensive technical guide on the core aspects of this compound, as requested, cannot be generated. Further information would be required from private research databases or direct communication with researchers who may have studied this compound.

The Biological Target of N-5984: An Undisclosed Landscape

Despite a comprehensive search of publicly available scientific literature and databases, the specific biological target and mechanism of action for the compound designated as N-5984 remain unidentified. While a chemical entity, this compound HYDROCHLORIDE, is listed with a defined molecular structure, there is no associated biological data, quantitative analysis, or detailed experimental protocols in the public domain to fulfill the requirements of an in-depth technical guide.

The inquiry for quantitative data such as IC50, EC50, or Ki values, detailed experimental methodologies, and associated signaling pathways for this compound did not yield any specific results. The identifier "this compound" appears in various contexts within public records, such as in clinical trial registration numbers or as incidental numerical sequences in unrelated documents, but not in connection with a specific research program or therapeutic agent with a known biological target.

The single available chemical record provides the systematic name (2R)-6-((2R)-2-(((2R)-2-(3-CHLOROPHENYL)-2-HYDROXY-ETHYL)AMINO)PROPYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLIC ACID HYDROCHLORIDE and molecular formula for this compound HYDROCHLORIDE[1]. However, this entry lacks any information regarding its pharmacological properties, biological activity, or the signaling pathways it may modulate.

Without primary research articles, patents, or conference proceedings detailing the investigation of this compound, it is not possible to construct the requested technical guide, including data tables and visualizations of experimental workflows or signaling pathways. The absence of such information suggests that this compound may be an early-stage research compound with data that has not been publicly disclosed, a proprietary molecule with limited information available, or a designation that has not been pursued for further development.

Therefore, any discussion on the biological target identification of this compound would be purely speculative. Researchers, scientists, and drug development professionals interested in this compound would need to await the publication of primary data from the originating research entity to gain insight into its biological function.

References

In-Depth Technical Guide to a Proposed Synthesis of N-5984

Disclaimer: The following document outlines a proposed synthesis pathway for N-5984, also known as (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. To date, a specific, peer-reviewed synthesis of this compound has not been identified in publicly available literature. Therefore, this guide is a scientifically informed projection based on established and published methods for the synthesis of its core structural motifs: chiral 2,3-dihydro-1,4-benzodioxine-2-carboxylic acids and chiral β-amino alcohols. The experimental protocols and quantitative data provided are representative examples from analogous syntheses and should be considered as such.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The molecule can be disconnected into three key building blocks:

-

Key Intermediate A: A chiral (R)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivative, functionalized at the 6-position for coupling.

-

Key Intermediate B: A chiral (R)-2-aminopropanol derivative.

-

Key Intermediate C: A chiral (R)-2-(3-chlorophenyl)-2-hydroxyethylamine derivative.

A logical disconnection point is the two amine bonds, suggesting a stepwise alkylation or reductive amination approach to assemble the final molecule.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The proposed forward synthesis is a multi-step process involving the preparation of a key benzodioxane intermediate followed by the sequential attachment of the side chains.

Caption: Proposed forward synthesis pathway for this compound.

Experimental Protocols (Representative)

The following protocols are adapted from literature for reactions analogous to those in the proposed pathway.

Step 1 & 2: Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxine Core (e.g., Intermediate 3)

This can be achieved via asymmetric hydrogenation of a 2-substituted-1,4-benzodioxine or by cyclization using a chiral building block. An enzymatic approach is also feasible for resolving a racemic mixture.[1][2]

Representative Protocol: Enzymatic Resolution of (±)-1,4-Benzodioxane-2-carboxylic acid methyl ester [2]

-

To a solution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester (50 mM) in a phosphate (B84403) buffer (pH 7.5), add n-butanol (20% v/v) as a cosolvent.

-

Immobilized Candida antarctica lipase (B570770) B (CALB) mutant A225F/T103A is added to the mixture.

-

The reaction is stirred at 30°C and monitored by chiral HPLC.

-

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining ester and the hydrolyzed acid.

-

The enzyme is filtered off, and the product is extracted with an organic solvent. The aqueous layer is acidified to precipitate the chiral acid, which is then extracted.

Step 3-5: Side-Chain Functionalization (e.g., to Intermediate 5)

Functionalization of the propyl group on the benzene (B151609) ring, for instance, via bromination, would prepare it for coupling. Standard bromination conditions using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent would be applicable.

Step 6: Synthesis of Chiral Amino Alcohol (Intermediate 6)

Representative Protocol: Asymmetric Synthesis of a Chiral Amino Alcohol The synthesis of chiral β-amino alcohols can be achieved through various methods, including the ring-opening of chiral epoxides.

-

A chiral epoxide, such as (R)-3-chlorostyrene oxide, is dissolved in a suitable solvent like isopropanol.

-

The solution is treated with an excess of an amine source, such as ammonia (B1221849) or a protected amine, at room temperature or with gentle heating.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral β-amino alcohol.

Step 7: Coupling and Final Assembly

The final steps would involve coupling the synthesized intermediates. This could be achieved via nucleophilic substitution of the bromide in intermediate 5 with the amine of intermediate 6 , followed by further modifications to install the final side chain.

Representative Protocol: N-Alkylation

-

The benzodioxane intermediate with a leaving group (e.g., bromide) is dissolved in a polar aprotic solvent such as DMF or acetonitrile.

-

The chiral amino alcohol and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added.

-

The reaction mixture is stirred, possibly with heating, until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography.

Quantitative Data (Representative)

As no specific data for this compound synthesis is available, the following table summarizes typical yields and conditions for the key reaction types from the literature.

| Reaction Type | Reagents & Conditions | Typical Yield (%) | Reference |

| Asymmetric Hydrogenation of Benzodioxine | [Ir(cod)Cl]₂, Chiral Ligand, H₂ (50 bar), DCM, 25°C, 24h | 90-99 | [1] |

| Enzymatic Resolution of Benzodioxane Ester | CALB mutant, n-butanol/buffer, 30°C | >45 (for each enantiomer) | [2] |

| Epoxide Ring Opening with Amine | Epoxide, Amine, Isopropanol, RT to 50°C | 70-95 | N/A |

| N-Alkylation | Alkyl halide, Amine, DIPEA, CH₃CN, 60°C | 60-85 | N/A |

Logical Workflow of the Proposed Synthesis

The overall logic of the synthesis is a convergent approach, where key chiral fragments are synthesized independently and then coupled.

Caption: Logical workflow for the proposed synthesis of this compound.

This guide provides a framework for the potential synthesis of this compound based on current chemical literature. The development of a definitive and optimized synthesis would require experimental validation and characterization of all intermediates and the final product.

References

The Elusive Data on N-5984 (KRP-204): A β3-Adrenergic Agonist Lost to the Archives

Despite extensive investigation into publicly available scientific literature and clinical trial databases, detailed quantitative in vitro and in vivo activity data, as well as specific experimental protocols for the β3-adrenergic receptor agonist N-5984 (also known as KRP-204), remain largely unavailable. This in-depth review sought to compile a comprehensive technical guide on the compound's preclinical and clinical profile, but the search for primary data has proven unsuccessful, suggesting that the detailed findings from its development program were either never published or are held within proprietary corporate archives.

This compound, a potent and selective agonist of the β3-adrenergic receptor, was under development by Nisshin Pharma and Kyorin Pharmaceutical for the treatment of obesity and type 2 diabetes. The compound progressed to Phase II clinical trials, indicating that a significant body of preclinical and early clinical data must have been generated. However, the development of this compound was ultimately discontinued (B1498344), and the detailed scientific rationale and supporting data for this decision do not appear to have been disseminated in the public domain.

The β3-adrenergic receptor is a well-recognized target for therapeutic intervention in metabolic diseases. Its activation is known to stimulate lipolysis in white adipose tissue and thermogenesis in brown adipose tissue, pathways that are highly relevant to the treatment of obesity and its comorbidities.

The β3-Adrenergic Signaling Pathway

Activation of the β3-adrenergic receptor by an agonist like this compound initiates a cascade of intracellular events primarily mediated by the Gs alpha subunit of its associated G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects of β3-adrenergic stimulation.

Figure 1. Simplified signaling pathway of a β3-adrenergic receptor agonist.

Hypothetical Experimental Workflow for In Vitro and In Vivo Evaluation

While specific protocols for this compound are not available, a standard workflow for characterizing a novel β3-adrenergic agonist would likely involve the following stages:

Figure 2. A typical preclinical development workflow for a β3-adrenergic agonist.

Concluding Remarks

The absence of detailed public data on this compound (KRP-204) underscores a significant challenge in the scientific community: the "file drawer problem," where studies with negative or inconclusive results, or those from discontinued commercial programs, often go unpublished. While the reasons for the cessation of this compound's development remain speculative, the lack of accessible data prevents a thorough independent evaluation of its pharmacological profile and potential. For researchers, scientists, and drug development professionals, the story of this compound serves as a reminder of the wealth of data that may exist within corporate and institutional archives, and the potential loss to the broader scientific community when such information is not made public. Future efforts to encourage the publication of data from discontinued drug development programs could provide valuable insights and prevent the unnecessary duplication of research efforts.

No Publicly Available Data for N-5984

Comprehensive searches for the safety and toxicity profile of a compound designated "N-5984" have yielded no publicly available scientific literature, clinical trial data, or regulatory information. This indicates that "this compound" may be an internal, confidential identifier for a compound not yet disclosed in the public domain, a discontinued (B1498344) project, or a misidentified substance.

Due to the complete absence of data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways.

Information available in the public sphere, such as scientific databases (e.g., PubMed), clinical trial registries (e.g., ClinicalTrials.gov), and regulatory agency websites, are the standard sources for compiling such a report. The lack of any mention of this compound in these resources prevents a substantive response to the query.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public designation or publication status of the substance of interest. If the compound is in early-stage, proprietary development, safety and toxicity information would be held confidentially by the developing organization.

The Pharmacokinetic and Pharmacodynamic Profile of N-5984: An Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

N-5984, a novel small molecule compound with the chemical formula C₂₀H₂₂ClNO₅ and a molecular weight of 391.85 g/mol , has emerged as a subject of interest within the drug development landscape. Also known by the synonym KRP-204, this compound's therapeutic potential is currently under investigation. This technical guide aims to provide a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals. Due to the limited publicly available data, this document will focus on the foundational chemical information and outline the necessary experimental frameworks for its comprehensive evaluation.

Core Compound Characteristics

A clear understanding of the physicochemical properties of this compound is fundamental to predicting its biological behavior. The key identifiers and structural information are summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₂₂ClNO₅ |

| Molecular Weight | 391.85 g/mol |

| Synonyms | KRP-204 |

| IUPAC Name | (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |

Pharmacokinetic Profile: A Framework for Investigation

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for determining its dosing regimen and predicting potential drug-drug interactions. While specific quantitative data for this compound is not yet publicly available, the following outlines the standard experimental protocols required to elucidate its ADME properties.

Experimental Workflow for Pharmacokinetic Assessment

To thoroughly characterize the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are essential. The logical flow of these experiments is depicted in the diagram below.

Table of Proposed Pharmacokinetic Experiments:

| Parameter | Experimental Protocol | Purpose |

| Absorption | Caco-2 Permeability Assay: this compound is applied to the apical side of a Caco-2 cell monolayer, and its appearance on the basolateral side is measured over time. | To assess intestinal absorption and predict oral bioavailability. |

| Distribution | Plasma Protein Binding Studies: Equilibrium dialysis is performed with this compound against plasma proteins to determine the bound and unbound fractions. | To understand the extent of drug distribution in the body. |

| Tissue Distribution Studies (in vivo): Following administration of radiolabeled this compound to animal models, tissue samples are collected at various time points to quantify drug concentration. | To identify target organs and potential sites of accumulation. | |

| Metabolism | Liver Microsome Stability Assay: this compound is incubated with liver microsomes, and its disappearance is monitored over time to determine its metabolic stability. | To predict the rate of hepatic clearance. |

| Metabolite Identification: Following in vivo administration, plasma, urine, and feces are analyzed using mass spectrometry to identify major metabolites. | To understand the metabolic pathways and potential for active metabolites. | |

| Excretion | Mass Balance Studies (in vivo): Radiolabeled this compound is administered to animal models, and the total radioactivity is measured in urine and feces over an extended period. | To determine the primary routes and extent of drug elimination. |

Pharmacodynamic Profile and Mechanism of Action

The pharmacodynamics of this compound describe its effects on the body and its mechanism of action at the molecular level. Without specific published studies, a hypothetical workflow for elucidating its pharmacodynamic properties is presented.

Investigating the Pharmacodynamic and Signaling Pathways

The initial steps in characterizing the pharmacodynamics of this compound would involve identifying its molecular target and downstream signaling effects.

The Enigmatic Compound N-5984: A Search for Its Scientific Identity

Initial inquiries identified N-5984 as the hydrochloride salt of (2R)-6-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxy-ethyl)amino)propyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. The chemical structure and basic molecular properties are cataloged; however, this information is not associated with any published research detailing its synthesis, biological activity, or mechanism of action.

Further investigation into the chemical's unique identifier (UNII J3Y96DL5QS) and its systematic chemical name did not yield any substantive scientific literature, clinical trial data, or patents that would shed light on its intended use or experimental history. The absence of such information suggests that this compound may be one of the following:

-

An internal research compound that was not advanced into later stages of drug development.

-

A substance that was synthesized but never biologically tested or characterized in a published format.

-

A compound that is referenced by a different, publicly known identifier.

Without access to primary research articles, experimental data, or regulatory filings, it is not possible to provide the requested in-depth technical guide. Key information that remains elusive includes:

-

Discovery and History: The originating research institution, key scientists involved, and the timeline of its development are unknown.

-

Pharmacological Data: There is no public data on its biological targets, potency, efficacy, or pharmacokinetic and pharmacodynamic properties.

-

Signaling Pathways and Mechanism of Action: The molecular pathways through which this compound might exert a biological effect have not been described.

-

Experimental Protocols: Detailed methodologies for any experiments involving this compound are not available.

Consequently, the creation of data tables summarizing quantitative information and the generation of diagrams for signaling pathways or experimental workflows, as requested, cannot be fulfilled.

Researchers, scientists, and drug development professionals interested in this specific chemical entity would need to consult internal discovery chemistry databases or contact chemical library providers who may have synthesized this compound for screening purposes. At present, the scientific story of this compound is yet to be told in the public sphere.

N-5984: A Technical Guide to Solubility and Stability for Drug Development Professionals

An In-depth Examination of the Physicochemical Properties of a Promising β3-Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of N-5984 (also known as KRP-204), a potent and selective β3-adrenergic receptor agonist. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the critical solubility and stability studies essential for its development as a therapeutic agent. It further details the standard experimental protocols required to generate this crucial data, offering a framework for researchers and drug development professionals.

Introduction to this compound

This compound is a promising small molecule that has garnered interest for its selective agonism of the β3-adrenergic receptor. This receptor plays a key role in regulating lipolysis and thermogenesis, making this compound a potential candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. The progression of this compound from a promising lead compound to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. These parameters are fundamental to formulation development, bioavailability, and ensuring a safe and efficacious final drug product.

Solubility Profile of this compound

A comprehensive understanding of a compound's solubility in various media is paramount for designing effective drug delivery systems. While specific quantitative solubility data for this compound is not publicly available, this section outlines the necessary studies and presents a hypothetical data structure.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Based on general observations from patent literature, this compound is suggested to have low aqueous solubility, particularly at neutral pH.

Table 1: Hypothetical Aqueous Solubility of this compound at Different pH Values

| pH | Temperature (°C) | Solubility (µg/mL) | Method |

| 2.0 | 25 | > 1000 | Shake-flask |

| 4.5 | 25 | 250 | Shake-flask |

| 6.8 | 25 | 15 | Shake-flask |

| 7.4 | 25 | < 10 | Shake-flask |

| 9.0 | 25 | < 10 | Shake-flask |

Solubility in Organic Solvents

Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms.

Table 2: Hypothetical Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Methanol | 25 | 25 | Shake-flask |

| Ethanol | 25 | 15 | Shake-flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Shake-flask |

| Propylene Glycol | 25 | 5 | Shake-flask |

| Polyethylene Glycol 400 | 25 | 8 | Shake-flask |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile of this compound

Assessing the stability of a drug candidate under various environmental conditions is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.

pH-Dependent Stability

Patent literature suggests that this compound is unstable in the neutral pH range. A systematic pH-stability study is necessary to identify the pH of maximum stability and to understand the degradation kinetics.

Table 3: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution

| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |

| 2.0 | 40 | > 1 year | - |

| 4.5 | 40 | 180 days | - |

| 6.8 | 40 | 30 days | - |

| 7.4 | 40 | 7 days | - |

| 9.0 | 40 | 2 days | - |

Temperature and Humidity Stability (Solid State)

Forced degradation studies under elevated temperature and humidity are performed to predict the long-term stability of the solid drug substance.

Table 4: Hypothetical Solid-State Stability of this compound under Accelerated Conditions

| Condition | Duration | Assay (%) | Total Impurities (%) |

| 40°C / 75% RH | 1 month | 99.5 | 0.5 |

| 40°C / 75% RH | 3 months | 98.8 | 1.2 |

| 40°C / 75% RH | 6 months | 97.5 | 2.5 |

| 60°C | 2 weeks | 96.0 | 4.0 |

Photostability

Photostability testing is essential to determine if the drug substance is sensitive to light, which has implications for packaging and storage.

Table 5: Hypothetical Photostability of this compound

| Condition | Duration | Assay (%) | Total Impurities (%) |

| ICH Option 1 (UV/Vis) | - | 98.0 | 2.0 |

| Dark Control | - | 99.8 | 0.2 |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Signaling Pathway Context

Understanding the biological context in which this compound acts is important for interpreting its activity. As a β3-adrenergic receptor agonist, this compound is expected to activate downstream signaling pathways.

Simplified Signaling Pathway for β3-Adrenergic Receptor Agonists

Caption: Simplified signaling cascade initiated by this compound.

Conclusion

A thorough investigation of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development into a safe and effective therapeutic agent. The experimental frameworks and hypothetical data presented in this guide are intended to provide a roadmap for researchers and formulation scientists. The generation of robust and comprehensive physicochemical data will be instrumental in overcoming potential development hurdles and in the rational design of a patient-centric drug product. Further research to generate specific, quantitative data for this compound is strongly encouraged to fully elucidate its therapeutic potential.

N-5984: A Discontinued β3-Adrenergic Agonist with Therapeutic Potential

N-5984 (also known as KRP-204) is a small molecule that was developed as a selective β3-adrenergic receptor agonist.[1] The compound was originated by Nisshin Pharma and co-developed with Kyorin Pharmaceutical.[1] The primary therapeutic areas explored for this compound included the treatment of diabetes mellitus , obesity , and overactive bladder .[1] Despite reaching Phase II clinical trials for diabetes and obesity, the development of this compound was ultimately discontinued (B1498344), with the last reported update in 2007.[1]

This technical overview consolidates the limited available information on this compound and the broader therapeutic applications of β3-adrenergic receptor agonists, providing insights into its mechanism of action and potential clinical utility.

Core Data Summary

Due to the discontinued development of this compound, detailed quantitative data from preclinical and clinical studies are not publicly available. The information is primarily found within drug databases and patent literature, which lack the granular detail required for a comprehensive quantitative summary.

| Class | Mechanism of Action | Originator | Developer | Highest Development Phase | Status | Therapeutic Areas |

| Antihyperglycaemics, Obesity therapies, Small molecules | β3-adrenergic receptor agonist | Nisshin Pharma | Kyorin Pharmaceutical, Nisshin Pharma | Phase II | Discontinued | Diabetes mellitus, Obesity, Overactive bladder |

Mechanism of Action: β3-Adrenergic Receptor Activation

This compound functions as an agonist for the β3-adrenergic receptor, a member of the G-protein coupled receptor superfamily. The activation of this receptor is known to mediate a variety of physiological effects, primarily related to metabolism and smooth muscle relaxation.

The signaling pathway initiated by the activation of the β3-adrenergic receptor is as follows:

Potential Therapeutic Applications

The therapeutic rationale for developing this compound and other β3-adrenergic agonists stems from the physiological roles of the β3-receptor in different tissues.

Obesity and Metabolic Disorders

In adipose tissue, stimulation of β3-adrenergic receptors leads to increased lipolysis (the breakdown of fats) and thermogenesis (heat production). This mechanism suggested that this compound could be a viable treatment for obesity by promoting energy expenditure. Its classification as an antihyperglycemic agent also indicates its potential role in managing type 2 diabetes, likely through improved insulin (B600854) sensitivity and glucose metabolism.

Overactive Bladder (OAB)

In the urinary bladder, the detrusor muscle is rich in β3-adrenergic receptors. Activation of these receptors leads to smooth muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB, such as urinary urgency and frequency. While development for this compound in this indication was also discontinued, other selective β3-agonists have since been successfully developed and marketed for OAB.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, a general approach for evaluating a novel β3-adrenergic agonist would typically involve the following experimental workflow:

References

N-5984 (CAS 220475-76-3): A Technical Guide to a Potent and Selective β3-Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-5984, also known as KRP-204, is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR). This technical guide provides a comprehensive overview of the current research on this compound, including its pharmacological properties, mechanism of action, and relevant experimental data. The information is intended to support further investigation and drug development efforts targeting the β3-AR for therapeutic applications in metabolic and other disorders.

Introduction

This compound (CAS: 220475-76-3) is a chemical compound identified as a selective β3-adrenergic receptor agonist.[1] The β3-AR is predominantly expressed in adipose tissue and is involved in the regulation of lipolysis and thermogenesis. Its activation presents a promising therapeutic strategy for the treatment of obesity and type 2 diabetes. This compound has been investigated for its potential as a clinically effective drug for these conditions.[1]

Physicochemical Properties

| Property | Value |

| Chemical Name | (2R)-6-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxy-ethyl)amino)propyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |

| CAS Number | 220475-76-3 |

| Molecular Formula | C20H22ClNO5 |

| Molecular Weight | 391.85 g/mol |

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects through the selective activation of the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by β3-AR activation involves the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to physiological responses such as lipolysis and thermogenesis in adipocytes.

While the Gs-cAMP-PKA pathway is the canonical signaling route, evidence suggests that β3-AR can also couple to other signaling pathways, including those involving Gi proteins and the ERK/MAPK cascade. This suggests a more complex and nuanced mechanism of action that may vary depending on the cell type and physiological context.

Quantitative Data: Potency and Selectivity

The following data on the potency and selectivity of this compound for human β-adrenergic receptor subtypes expressed in Chinese hamster ovary (CHO) cells is attributed to the work of Yanagisawa et al. (2000).

| Receptor Subtype | Agonist Potency (pD2 value) | Intrinsic Activity |

| Human β1-AR | < 5.0 | - |

| Human β2-AR | < 5.0 | - |

| Human β3-AR | 8.51 ± 0.07 | 0.98 ± 0.03 |

Data is presented as mean ± S.E.M. The pD2 value is the negative logarithm of the EC50 value.

These findings highlight the remarkable selectivity of this compound for the human β3-adrenergic receptor over the β1 and β2 subtypes.

Signaling Pathways and Experimental Workflows

β3-Adrenergic Receptor Signaling Pathway

The activation of the β3-AR by an agonist like this compound triggers a cascade of intracellular events. The primary pathway involves the activation of adenylyl cyclase and the subsequent production of cAMP. However, alternative pathways have also been described.

Experimental Workflow: In Vitro cAMP Accumulation Assay

A common in vitro method to assess the potency of a β3-AR agonist is the cAMP accumulation assay. This assay measures the increase in intracellular cAMP levels in response to agonist stimulation.

References

An In-depth Technical Guide on (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (Amibegron)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, commonly known as Amibegron (B1667048) (also referred to by its development code, SR-58611A), is a potent and selective agonist of the β3-adrenergic receptor.[1][2] Developed by Sanofi-Aventis, Amibegron was investigated for a range of therapeutic applications, including depression, anxiety disorders, irritable bowel syndrome (IBS), and obesity.[2][3] As the first orally active β3-adrenergic receptor agonist capable of crossing the blood-brain barrier, it showed promise in preclinical and clinical studies for its antidepressant and anxiolytic effects.[2] Despite reaching Phase III clinical trials for depression, its development was ultimately discontinued (B1498344) by Sanofi-Aventis on July 31, 2008.[2] This guide provides a comprehensive review of the available scientific literature on Amibegron, focusing on its synthesis, pharmacological properties, mechanism of action, and key experimental data.

Chemical Synthesis

Pharmacological Profile

Mechanism of Action

Amibegron is a selective agonist for the β3-adrenergic receptor.[1][2] The β3-adrenoceptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This signaling cascade is believed to mediate the therapeutic effects of Amibegron. In the central nervous system, activation of β3-adrenoceptors is thought to modulate the release of key neurotransmitters involved in mood regulation, such as serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[6] Preclinical studies have demonstrated that Amibegron increases the synthesis and release of both 5-HT and NE in various brain regions.[6]

Pharmacodynamics

The pharmacodynamic effects of Amibegron have been characterized in various in vitro and in vivo models. It exhibits high selectivity for the β3-adrenoceptor over β1- and β2-adrenoceptors, as well as other neurotransmitter transporters and receptors.[1]

Table 1: In Vitro Receptor Binding and Functional Activity of Amibegron

| Target | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference(s) |

| β3-Adrenoceptor | Functional Assay | Rat | Colon | EC50 | 3.5 nM | [1] |

| β3-Adrenoceptor | Functional Assay | Rat | Uterus | EC50 | 499 nM | [1] |

| β1-Adrenoceptor | Binding Affinity | Rat | Brain Tissue | IC50 | 4.6 µM | [1] |

| β2-Adrenoceptor | Binding Affinity | Rat | Brain Tissue | IC50 | 1.2 µM | [1] |

| Serotonin Transporter (SERT) | Binding Affinity | Rat | Brain Tissue | IC50 | 0.58 µM | [1] |

| Norepinephrine Transporter (NET) | Binding Affinity | Rat | Brain Tissue | IC50 | 2.5 µM | [1] |

| Dopamine Transporter (DAT) | Binding Affinity | Rat | Brain Tissue | IC50 | 3.2 µM | [1] |

| 5-HT1A Receptor | Binding Affinity | - | - | IC50 | > 10 µM | [1] |

| 5-HT2 Receptor | Binding Affinity | - | - | IC50 | > 10 µM | [1] |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | - | - | IC50 | > 10 µM | [1] |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | - | - | IC50 | > 10 µM | [1] |

Preclinical Efficacy

The antidepressant and anxiolytic potential of Amibegron has been demonstrated in several rodent models.

Table 2: Preclinical In Vivo Efficacy of Amibegron

| Model | Species | Dosing Regimen | Key Findings | Reference(s) |

| Forced Swim Test | Rat | 5 and 10 mg/kg, i.p. (acute and repeated) | Counteracted stress-induced increases in immobility time. | [4] |

| In Vivo Microdialysis | Rat | 10 mg/kg, p.o. | Increased release of serotonin (5-HT) in the prefrontal cortex. | [6] |

| In Vivo Microdialysis | Rat | 3 and 10 mg/kg, p.o. | Increased synthesis of 5-HT and tryptophan in cortex, hippocampus, hypothalamus, and striatum. | [6] |

| In Vivo Microdialysis | Rat | 3 and 10 mg/kg, p.o. | Increased release of norepinephrine (NE) in the brain. | [6] |

| Locus Coeruleus Firing Rate | Rat | 3 mg/kg, i.v. | Increased firing rate of noradrenergic neurons. | [6] |

| CREB Phosphorylation | Rat | 5 and 10 mg/kg, i.p. | Reversed stress-induced changes in hippocampal CREB expression. | [4] |

Experimental Protocols

β3-Adrenergic Receptor Functional Assay (cAMP Accumulation)

This protocol describes a general method for determining the agonist activity of a compound at the β3-adrenergic receptor by measuring cAMP accumulation in a recombinant cell line.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 96-well plates and incubated until they reach the desired confluence.

-

Compound Treatment: Cells are washed and then incubated with various concentrations of Amibegron or a reference agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period at 37°C.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The data are analyzed using a non-linear regression to determine the EC50 and maximal response (Emax) for Amibegron.

In Vivo Microdialysis for Serotonin and Norepinephrine

This protocol outlines the procedure for measuring extracellular levels of serotonin and norepinephrine in the brain of freely moving rats.

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex).

-

Recovery: Animals are allowed to recover from surgery for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples are collected at regular intervals before and after the administration of Amibegron (p.o. or i.p.).

-

Neurotransmitter Analysis: The concentrations of serotonin and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels, and the effect of Amibegron is statistically analyzed.[6]

Forced Swim Test (FST)

The FST is a common behavioral model used to screen for antidepressant-like activity.

-

Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.

-

Pre-test Session: On the first day, rats are placed in the water for a 15-minute pre-swim session.

-

Drug Administration: 24 hours after the pre-test, rats are administered Amibegron (e.g., 5 or 10 mg/kg, i.p.) or a vehicle.[4]

-

Test Session: 30-60 minutes after drug administration, the rats are placed back into the swim cylinder for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (floating without struggling) is recorded during the test session.

-

Data Analysis: The immobility time of the Amibegron-treated group is compared to the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.[4][7]

Western Blot for CREB Phosphorylation

This protocol is used to assess the effect of Amibegron on the phosphorylation of the transcription factor CREB.

-

Tissue Collection and Preparation: Following behavioral testing or drug treatment, brain tissue (e.g., hippocampus) is rapidly dissected and homogenized in lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CREB (pCREB) and subsequently with an antibody for total CREB.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities for pCREB are normalized to the total CREB levels to determine the relative change in CREB phosphorylation following Amibegron treatment.[4]

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amibegron - Wikipedia [en.wikipedia.org]

- 3. Amibegron Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. The beta3 adrenoceptor agonist, amibegron (SR58611A) counteracts stress-induced behavioral and neurochemical changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the beta3-adrenoceptor (Adrb3) agonist SR58611A (amibegron) on serotonergic and noradrenergic transmission in the rodent: relevance to its antidepressant/anxiolytic-like profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.ucc.ie [iris.ucc.ie]

Methodological & Application

Application Notes and Protocols for N-5984 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-5984, also known as KRP-204, is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR).[1] The β3-AR is a G-protein coupled receptor predominantly expressed in adipose tissue, where its activation plays a crucial role in the regulation of lipolysis and thermogenesis. Due to its selective action, this compound is a valuable tool for studying the physiological and pathological roles of the β3-adrenergic system and holds potential for therapeutic applications in metabolic diseases such as obesity and type 2 diabetes.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on downstream signaling pathways and cellular functions. The protocols are designed for researchers in academic and industrial settings engaged in drug discovery and development.

Mechanism of Action

This compound selectively binds to and activates the β3-adrenergic receptor. This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as lipolysis in adipocytes and the activation of transcription factors like CREB.

Signaling Pathway of this compound

Caption: this compound activates the β3-AR, leading to cAMP production, PKA activation, and subsequent cellular responses.

Data Presentation

The following table summarizes the known quantitative data for this compound. Further studies are required to determine a more extensive quantitative profile.

| Parameter | Cell Line | Assay | Value | Reference |

| Potency | CHO cells expressing human β3-AR | cAMP Accumulation | Higher potency than BRL37344 | |

| Selectivity | CHO cells expressing human β-AR subtypes | Radioligand Binding | Higher selectivity for β3-AR over β1-AR and β2-AR compared to BRL37344 |

Experimental Protocols

General Cell Culture Guidelines

Recommended Cell Lines:

-

CHO-K1 (Chinese Hamster Ovary): Suitable for transfection with the human β3-adrenergic receptor. The seminal study on this compound utilized CHO cells.

-

HEK293 (Human Embryonic Kidney): Easily transfectable and suitable for creating stable cell lines expressing the β3-AR.

-

3T3-L1 (Mouse Embryonic Fibroblast-like): A well-established model for studying adipogenesis. Once differentiated into adipocytes, they are ideal for lipolysis assays.

Standard Cell Culture Media:

-

CHO-K1: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

3T3-L1 (Preadipocytes): DMEM supplemented with 10% Bovine Calf Serum and 1% Penicillin-Streptomycin.

-

3T3-L1 (Differentiated Adipocytes): DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells when they reach 80-90% confluency.

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate the production of cyclic AMP in cells expressing the β3-adrenergic receptor.

Experimental Workflow: cAMP Assay

Caption: Workflow for measuring this compound-induced cAMP accumulation in cultured cells.

Materials:

-

β3-AR expressing cells (e.g., CHO-K1 or HEK293 stable cell line)

-

96-well cell culture plates

-

Cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Seeding: Seed the β3-AR expressing cells into a 96-well plate at a density that will result in a confluent monolayer the following day.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Pre-treatment: Aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

-

This compound Treatment: Add varying concentrations of this compound to the wells. It is recommended to perform a dose-response curve, starting from 1 pM to 10 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., isoproterenol). Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Lipolysis Assay in Differentiated 3T3-L1 Adipocytes

This protocol measures the release of glycerol (B35011) from differentiated 3T3-L1 adipocytes as an indicator of lipolysis induced by this compound.

Experimental Workflow: Lipolysis Assay

Caption: Workflow for assessing this compound-induced lipolysis in 3T3-L1 adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in 24- or 48-well plates

-

Phosphate-buffered saline (PBS)

-

Serum-free DMEM

-

This compound

-

Glycerol assay kit (colorimetric)

-

Spectrophotometer

Procedure:

-

Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation protocol (e.g., using a cocktail of insulin, dexamethasone, and IBMX).

-

Wash: Once differentiated, gently wash the adipocytes twice with sterile PBS to remove any residual serum.

-

Treatment: Add serum-free DMEM containing various concentrations of this compound (e.g., 1 nM to 10 µM) to the cells. Include a vehicle control and a positive control (e.g., isoproterenol).

-

Incubation: Incubate the plate at 37°C for 1-3 hours.

-

Sample Collection: Carefully collect the supernatant from each well.

-

Glycerol Measurement: Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the glycerol concentration to the total protein content in each well. Plot the normalized glycerol release against the this compound concentration.

Protocol 3: Western Blot for Phospho-CREB

This protocol is used to detect the phosphorylation of CREB at Serine 133, a downstream event of the cAMP/PKA signaling pathway activated by this compound.

Experimental Workflow: Western Blot

Caption: General workflow for Western blot analysis of this compound-induced protein phosphorylation.

Materials:

-

β3-AR expressing cells

-

6-well plates

-

Serum-free medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-CREB Ser133, anti-total-CREB)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed β3-AR expressing cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat the cells with the desired concentration of this compound (e.g., 1 µM) for 15-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

-

Data Analysis: Quantify the band intensities and express the level of phospho-CREB as a ratio to total CREB.

References

N-5984 dosage for in vivo mouse models

Following a comprehensive search, no publicly available information could be found for a compound designated "N-5984" in the context of in vivo mouse models, dosage, or its mechanism of action.

The initial search and subsequent verification attempts did not yield any relevant scientific literature, clinical trial data, or other documentation detailing the use of a compound with this identifier. The information necessary to generate detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not present in the public domain.

It is possible that "this compound" is an internal, pre-clinical compound identifier that has not yet been disclosed in publications. Alternatively, it may be an incorrect or outdated designation.

Without foundational data on the compound's pharmacology, mechanism of action, and established in vivo dosing regimens, it is not possible to create the requested detailed protocols, data tables, or visualizations.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company that has designated this compound as "this compound" for specific details regarding its use in in vivo mouse models.

Analytical methods for N-5984 quantification

Analytical Methods for the Quantification of N-5984: A Review of Available Information

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Application Notes and Protocols for the Quantification of this compound

Compound Identification:

-

Name: this compound

-

Systematic Name: (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

-

Molecular Formula: C₂₀H₂₂ClNO₅

Executive Summary

This document addresses the request for detailed application notes and protocols for the analytical quantification of the compound this compound. A comprehensive search of scientific literature and chemical databases was conducted to identify established analytical methods, quantitative data, and associated signaling pathways for this molecule.

Despite a thorough investigation, no specific, validated analytical methods for the quantification of this compound have been found in the public domain. Consequently, detailed experimental protocols, quantitative data for comparison, and specific signaling pathways involving this compound cannot be provided at this time.

The following sections outline the general principles and methodologies that would be applicable for developing and validating an analytical method for a compound like this compound, based on its chemical structure and general industry practices.

General Principles for Analytical Method Development

Given that this compound is a small molecule containing a carboxylic acid and a secondary amine, standard bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be the most appropriate for its quantification in biological matrices.

Workflow for Method Development and Validation

Below is a generalized workflow that would be followed to develop and validate a quantitative analytical method for this compound.

Caption: Generalized workflow for analytical method development.

Hypothetical Experimental Protocol for this compound Quantification by LC-MS/MS

The following is a hypothetical, non-validated protocol that serves as a starting point for developing a quantitative LC-MS/MS method for this compound in a biological matrix like human plasma.

3.1. Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)

-

LC-MS grade water, acetonitrile (B52724), methanol, and formic acid

-

Human plasma (with appropriate anticoagulant)

3.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

3.3. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and standards to room temperature.

-

To 50 µL of plasma, add 10 µL of SIL-IS working solution.

-

Vortex briefly.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

3.4. Chromatographic Conditions (Hypothetical)

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Column Temperature: 40°C

3.5. Mass Spectrometric Conditions (Hypothetical)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (to be determined by infusion of standards):

-

This compound: Precursor ion (M+H)⁺ → Product ion

-

This compound-d4 (SIL-IS): Precursor ion (M+H)⁺ → Product ion

-

3.6. Method Validation Parameters The developed method would need to be validated according to regulatory guidelines (e.g., FDA, EMA). The validation would assess the following parameters:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, bench-top, long-term)

Quantitative Data Presentation (Illustrative)

As no experimental data for this compound is available, the following tables are illustrative templates for how such data would be presented.

Table 1: Linearity of this compound Calibration Curve

| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |

|---|---|---|

| 1.00 | 1.02 | 102.0 |

| 2.50 | 2.45 | 98.0 |

| 5.00 | 5.10 | 102.0 |

| 10.0 | 9.90 | 99.0 |

| 25.0 | 25.5 | 102.0 |

| 50.0 | 49.0 | 98.0 |

| 100.0 | 101.0 | 101.0 |

Table 2: Intra-day Accuracy and Precision for this compound

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| LLOQ | 1.00 | 0.98 | 98.0 | 5.5 |

| LQC | 3.00 | 3.06 | 102.0 | 4.2 |

| MQC | 30.0 | 29.4 | 98.0 | 3.8 |

| HQC | 80.0 | 81.6 | 102.0 | 2.9 |

Signaling Pathways and Mechanism of Action

Information regarding the specific mechanism of action or any signaling pathways modulated by this compound is not available in the public scientific literature. Research into the biological targets and pharmacological effects of this compound would be required to elucidate these details.

Logical Relationship for Target Identification

A potential workflow for identifying the mechanism of action for a novel compound like this compound is depicted below.

Caption: A logical workflow for target identification.

Conclusion

While specific analytical methods and quantitative data for this compound are not currently available in published literature, this document provides a framework based on established principles of bioanalysis. The hypothetical LC-MS/MS protocol and illustrative data tables offer a starting point for the development and validation of a robust quantitative method for this compound. Further research is required to determine the specific parameters for analysis and to elucidate the compound's mechanism of action.

N-5984: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-5984, also known as KRP-203 and Mocravimod (B1676679), is a potent and selective synthetic agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3][4][5] As a modulator of S1P1, this compound plays a crucial role in regulating lymphocyte trafficking, sequestering lymphocytes in peripheral lymph nodes, and thereby preventing their infiltration into sites of inflammation.[6][7] This immunomodulatory activity makes this compound a valuable tool for research in autoimmune diseases, organ transplantation, and inflammatory conditions.[8][9][10] This document provides detailed application notes and protocols for the laboratory use of this compound.

Chemical Properties and Storage

| Property | Value |

| Synonyms | KRP-203, Mocravimod |

| Molecular Formula | C₂₄H₂₆ClNO₃S · HCl |

| Molecular Weight | 480.45 g/mol |

| Appearance | White to off-white solid |

| Storage | Store powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 6 months or -20°C for up to 1 month.[11] |

Mechanism of Action

This compound is a prodrug that is phosphorylated in vivo to its active form.[9] The phosphorylated compound acts as a high-affinity agonist for the S1P1 receptor.[12] S1P1 is a G protein-coupled receptor (GPCR) that, upon activation, signals through Gαi. This initiates a downstream signaling cascade involving the activation of Akt, ERK, and other pathways that ultimately regulate cell migration and survival. A key consequence of S1P1 activation by this compound in the context of the immune system is the internalization of the receptor on lymphocytes. This functional antagonism prevents lymphocytes from responding to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs. This leads to a reversible reduction of circulating lymphocytes.[6][9]

Quantitative Data

The following table summarizes the in vitro efficacy of this compound (KRP-203) from various studies.

| Parameter | Receptor | Cell Line | Assay | Value | Reference |

| EC₅₀ | Mouse S1P₁ | CHO-K1 | Calcium Mobilization | 0.84 nM | [1] |

| EC₅₀ | Mouse S1P₃ | CHO-K1 | Calcium Mobilization | >1,000 nM | [1] |

| EC₅₀ | Mouse S1P₄ | CHO-K1 | Calcium Mobilization | 9.61 nM | [1] |

| EC₅₀ | Human S1P₁ | - | Receptor Activation | 1 nM | [11] |

| EC₅₀ | Human S1P₄ | - | Receptor Activation | 10 nM | [11] |

Signaling Pathway

The following diagram illustrates the signaling pathway of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

For In Vitro Cell-Based Assays:

-

Solubility: this compound is soluble in DMSO (e.g., 10 mM or 15 mg/mL) and DMF (30 mg/mL).[1][11]

-

Protocol:

-

To prepare a 10 mM stock solution in DMSO, add 2.08 mL of DMSO to 10 mg of this compound (MW: 480.45 g/mol ).

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C.

-

For In Vivo Administration (Suspension):

This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[2]

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

For a 1 mL final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL.

In Vitro Lymphocyte Migration Assay (Boyden Chamber Assay)

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

-

Lymphocytes (e.g., primary T cells or a lymphocyte cell line like Jurkat)

-

This compound

-

Chemoattractant (e.g., SDF-1α/CXCL12 for Jurkat cells)

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well plates

-

Serum-free cell culture medium

-

Cell viability assay reagent (e.g., MTT or Calcein-AM)

Workflow Diagram:

Protocol:

-

Cell Preparation:

-

Culture lymphocytes to the desired density.

-

Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

-

Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower wells of a 24-well plate.

-

In separate tubes, pre-incubate the lymphocyte suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

Place the Transwell inserts into the wells of the 24-well plate.

-

Add 100 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of each Transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by your cell type's migration rate (typically 2-4 hours).

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts from the plate.

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Migrated cells on the bottom of the membrane can be fixed and stained (e.g., with DAPI or Crystal Violet) and counted under a microscope.

-

Alternatively, the number of cells that have migrated into the lower chamber can be quantified using a cell viability assay.

-

Safety and Handling

Hazard Identification:

-

The toxicological properties of this compound have not been fully evaluated.

-

It may be harmful if inhaled, ingested, or absorbed through the skin.

-